2-Chloro-3-(2-thienyl)-1-propene
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Overview
Description
2-Chloro-3-(2-thienyl)-1-propene is an organic compound that features a chloro-substituted propene chain attached to a thienyl group The thienyl group is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-thienyl)-1-propene typically involves the reaction of 2-thiophenecarboxaldehyde with a suitable chlorinating agent. One common method is the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-thienyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-thienyl-substituted amines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-Chloro-3-(2-thienyl)propane.
Scientific Research Applications
2-Chloro-3-(2-thienyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-thienyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thienyl group can enhance the compound’s ability to interact with biological macromolecules, while the chloro group can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(2-furyl)-1-propene: Similar structure but with a furan ring instead of a thienyl ring.
2-Chloro-3-(2-pyridyl)-1-propene: Contains a pyridyl ring, which imparts different electronic properties.
Uniqueness
2-Chloro-3-(2-thienyl)-1-propene is unique due to the presence of the thienyl group, which provides distinct electronic and steric properties compared to other heterocyclic rings
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-6(8)5-7-3-2-4-9-7/h2-4H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDVFDIJLPZXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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